molecular formula C16H21Cl2N3O B6429502 10-[(piperazin-1-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7,9-tetraen-11-one dihydrochloride CAS No. 1807982-55-3

10-[(piperazin-1-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7,9-tetraen-11-one dihydrochloride

Cat. No. B6429502
CAS RN: 1807982-55-3
M. Wt: 342.3 g/mol
InChI Key: YAHSXBJYTKXBHF-UHFFFAOYSA-N
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Description

Compounds with piperazinyl and cinnoline moieties have been synthesized and studied for their potential antifungal and antitumor activities . These compounds are typically synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .


Synthesis Analysis

The synthesis of these compounds often involves the use of polyphosphoric acid (PPA) as a catalyst for the intramolecular cyclization . The amidrazones, which are the precursors for the cyclization, are synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .


Molecular Structure Analysis

The structures of the synthesized compounds are typically confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of these compounds is the intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their exact molecular structure. Typically, these properties are determined using various analytical techniques such as NMR, mass spectrometry, and elemental analysis .

Scientific Research Applications

Apoptosis Inducing Ability

A study found that substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which are structurally similar to the compound , have the ability to induce apoptosis . This could potentially be applied in cancer treatment, where inducing apoptosis in cancer cells is a common therapeutic strategy.

Tubulin Polymerization Inhibition

The same study also found that these derivatives can inhibit tubulin polymerization . This could have implications in cancer treatment as well, as tubulin is a key protein in cell division and its inhibition can prevent the rapid cell division seen in cancer.

Cytotoxic Activity

These derivatives were found to have cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . This suggests potential use in developing new chemotherapeutic agents.

Antibacterial Activity

A study on structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, which share some structural similarities with the compound , found that some of these derivatives have antibacterial activity . This suggests potential use in developing new antibacterial drugs.

Antifungal Activity

The same study also found that some of these derivatives have antifungal activity . This suggests potential use in developing new antifungal drugs.

Drugability

The derivatives in the studies were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . This suggests potential use in drug discovery and development.

properties

IUPAC Name

10-(piperazin-1-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O.2ClH/c20-16-14(11-18-8-5-17-6-9-18)10-13-3-1-2-12-4-7-19(16)15(12)13;;/h1-3,10,17H,4-9,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHSXBJYTKXBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C(C=CC=C31)C=C(C2=O)CN4CCNCC4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride

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